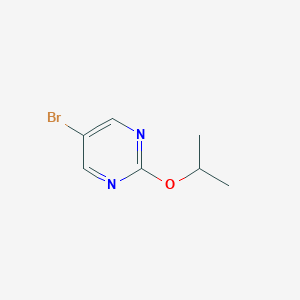

5-Bromo-2-isopropoxypyrimidine

Übersicht

Beschreibung

5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . It is used as a marker of DNA synthesis and has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Synthesis Analysis

5-Bromo-2-isopropoxypyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Molecular Structure Analysis

The 5-bromo-2-isopropoxypyrimidine molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) . It contains total 20 atom(s); 9 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Bromine atom(s) .

Chemical Reactions Analysis

In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxypyrimidine has a molecular formula of C7H9BrN2O. Its average mass is 217.063 Da and its monoisotopic mass is 215.989822 Da .

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Selective C–N Bond Formation

5-Bromo-2-isopropoxypyrimidine can be used in copper-catalyzed selective C–N bond formation. This process involves amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine, providing excellent yields . This selective, generally mild, and economical coupling reaction at the C-5 position could be achieved with amines, heterocycles, and amides .

DNA Synthesis Marker

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Neurobiology Research

The incorporation of 5-bromo-2′-deoxyuridine into DNA has been used to study the proliferative behavior of cerebellar neuroblasts . This has implications for the interpretation of the results obtained by this marker as an index of the generation, migration, and settled pattern of neurons in the developing central nervous system .

Toxicology Studies

The effects of the incorporation of 5-bromo-2′-deoxyuridine into DNA on proliferation and viability of different types of cells has been studied . This is particularly important when high or repeated doses of this agent are injected .

Drug Development

Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched .

Study of Cell Cycle

The thymidine analogue 5-bromo-2′-deoxyuridine (BrdU) is a pyrimidine 2′-deoxyribonucleoside compound having 5-bromouracil as the nucleobase . This agent is permanently incorporated into the DNA during the synthetic phase of the cell cycle .

Wirkmechanismus

Target of Action

5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . Its primary targets are the biochemical pathways involved in DNA synthesis . It is used as an exogenous marker of DNA synthesis .

Mode of Action

The compound interacts with its targets by being incorporated into replicating DNA . This is achieved through the introduction of monoclonal antibodies against 5-Bromo-2-isopropoxypyrimidine, which allows for the immunodetection of this synthesized bromine-tagged base analogue into replicating DNA .

Biochemical Pathways

5-Bromo-2-isopropoxypyrimidine affects the biochemical pathways involved in DNA synthesis . It is used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets results in changes in these pathways, influencing the process of transmetalation .

Pharmacokinetics

It is known that 5-bromo-2-isopropoxypyrimidine has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.18 to 2.61 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 5-Bromo-2-isopropoxypyrimidine’s action are primarily observed in the process of DNA synthesis . Its incorporation into replicating DNA allows for the tracking of cell proliferation and differentiation . Due to its toxicity, its incorporation into replicating dna can have adverse consequences on the generation, survival, and settled patterns of cells .

Eigenschaften

IUPAC Name |

5-bromo-2-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBHDGQMLLXGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557876 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121487-12-5 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

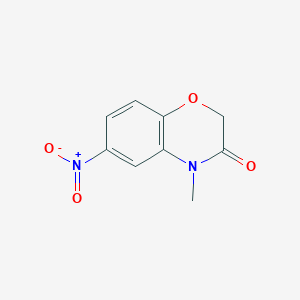

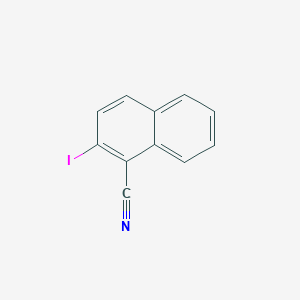

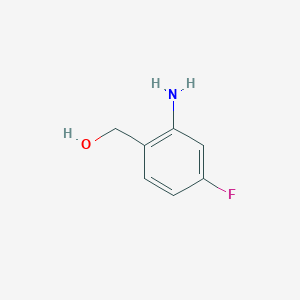

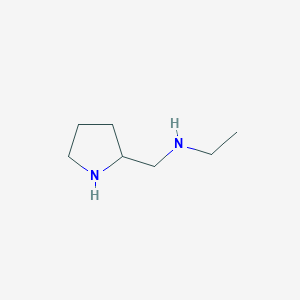

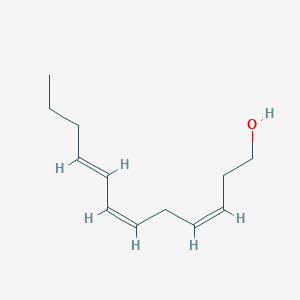

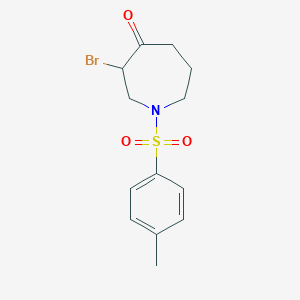

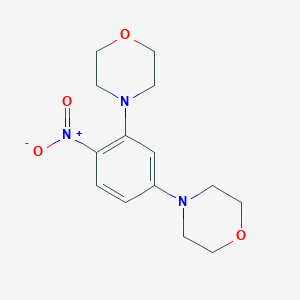

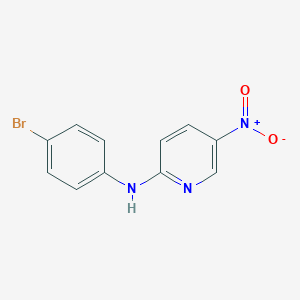

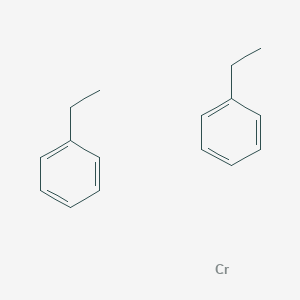

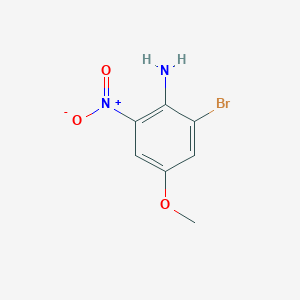

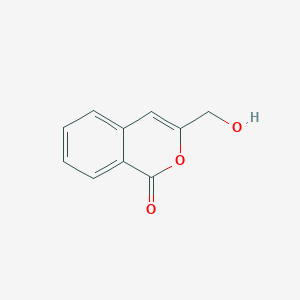

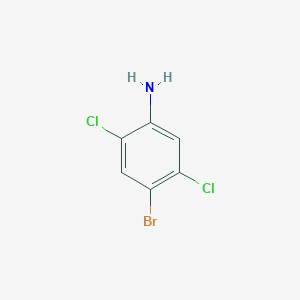

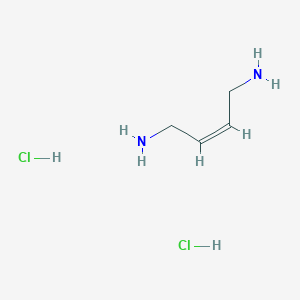

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)